molecular formula C9H11NO3 B1297695 2-アミノ-3-メトキシ安息香酸メチル CAS No. 5121-34-6

2-アミノ-3-メトキシ安息香酸メチル

カタログ番号: B1297695
CAS番号: 5121-34-6
分子量: 181.19 g/mol
InChIキー: YJEZEMGLLFLMDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

Methyl 2-amino-3-methoxybenzoate has a wide range of applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methoxybenzoate can be synthesized through the esterification of 2-amino-3-methoxybenzoic acid. The reaction involves the use of methanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at 95°C overnight to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-amino-3-methoxybenzoate follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.

化学反応の分析

Types of Reactions: Methyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

類似化合物との比較

Methyl 2-amino-3-methoxybenzoate can be compared with other similar compounds, such as:

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 2-amino-3-hydroxybenzoate
  • Methyl 2-amino-4,5-dimethylbenzoate

Uniqueness: The unique positioning of the amino and methoxy groups on the benzene ring of methyl 2-amino-3-methoxybenzoate imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

生物活性

Methyl 2-amino-3-methoxybenzoate, also known as MAM, is a natural protoalkaloid derived from the seeds of Nigella damascena. This compound has garnered significant attention in neuropharmacology due to its potential therapeutic effects, particularly in the treatment of schizophrenia. This article explores the biological activity of MAM, highlighting its mechanisms, experimental findings, and implications for future drug development.

Methyl 2-amino-3-methoxybenzoate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Solubility~0.887 mg/ml
Log S (ESOL)-2.31
Bioavailability Score0.55

The structure features an aromatic ring with an amino group at position two and a methoxy group at position three, contributing to its unique pharmacological properties .

Antipsychotic Effects

Recent studies have demonstrated that MAM exhibits significant antipsychotic activity. In preclinical models, particularly using the pharmacogenetic apomorphine-susceptible (APO-SUS) rat model, MAM was shown to reduce stereotypic behaviors such as gnawing and climbing induced by dopaminergic agents. This suggests a potential role in alleviating both positive and cognitive symptoms associated with schizophrenia .

Key Findings:

  • Behavioral Studies: MAM effectively antagonized apomorphine-induced c-Fos and NPAS4 mRNA levels in the nucleus accumbens and dorsolateral striatum of APO-SUS rats. This indicates its ability to modulate dopaminergic activity .
  • Cognitive Effects: In models induced by phencyclidine (PCP) and DOI (a 5HT2A/2C receptor agonist), MAM improved prepulse inhibition deficits, reflecting its potential to address cognitive impairments in schizophrenia .

Safety Profile

MAM's safety profile is promising; during a 28-day subchronic treatment regimen, it did not induce weight gain, hyperglycemia, or other adverse effects commonly associated with atypical antipsychotics. Importantly, no cataleptic effects were observed, which is a significant concern with many antipsychotic medications .

MAM's mechanism appears to involve multiple pathways:

  • Dopaminergic Modulation: By antagonizing dopamine receptors, MAM reduces hyperdopaminergic activity linked to psychotic symptoms.
  • Neuroprotective Properties: It has demonstrated neuroprotective effects in various models of neuroinflammation and oxidative stress .

Case Studies

Several studies have explored the efficacy of MAM in animal models:

  • Study on Schizophrenia Models:
    • Objective: To evaluate the antipsychotic and cognitive effects of MAM.
    • Results: Significant reduction in dopaminergic-induced stereotypies and improvement in cognitive function metrics .
  • Neuroprotective Study:
    • Objective: To assess the neuroprotective effects against oxidative stress.
    • Results: MAM exhibited protective effects on neuronal cells under oxidative stress conditions, indicating potential applications beyond psychosis treatment .

特性

IUPAC Name

methyl 2-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEZEMGLLFLMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345167
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-34-6
Record name Methyl 2-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Amino-3-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One hundred thirty-three grams (0.63 mol) of methyl 3-methoxy-2-nitro-benzoate are dissolved in 1000 ml of toluene and hydrogenated in an autoclave at ambient temperature and under a hydrogen pressure of 5 bar in the presence of platinum over a period of two hours. The catalyst is removed by filtration, the residue is dried with sodium sulfate, and the toluene is distilled off in vacuo. Oil, RF value: 0.8 [silica gel plate; chloroform/acetone (9:1)],
Quantity
0.63 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of compound 52 (26.2 g, 124 mmol) and Pd/C (10 wt. %, 6.0 g) in THF (400 mL) and MeOH (200 mL) was stirred under an atmosphere of H2 at room temperature for 18 hours. EtOAc (300 mL) was added to the mixture and filtered through a Celite pad. The filtrate was concentrated in vacuo to provide the crude product 53 (22.4 g, 99%) as colorless oil.
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

To 8-methoxy-1H-benzo[d][1,3]oxazine-2,4-dione (0.8 g, 4.1 mmol) in anhydrous methanol (25 mL), was added sodium hydroxide (0.24 g, 4.1 mmol) and the mixture was heated to reflux for 2 hours. The solution was cooled, diluted with ethyl acetate, washed with water, saturated sodium bicarbonate, then brine, and dried with sodium sulfate. It was filtered and concentrated to yield methyl 2-amino-3-methoxybenzoate (750 mg, 100%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-3-methoxybenzoate
Reactant of Route 4
Methyl 2-amino-3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-3-methoxybenzoate
Customer
Q & A

Q1: What evidence suggests that Methyl 2-amino-3-methoxybenzoate (MAM) could be a potential antipsychotic treatment for schizophrenia?

A1: The research indicates that MAM demonstrates antipsychotic-like effects in preclinical models of schizophrenia:

  • Reduction of Dopaminergic Activity: MAM effectively reduced behaviors associated with hyperdopaminergic activity in both rat and mouse models. [] This is significant because dysregulated dopamine signaling is a hallmark of schizophrenia.
  • Improvement in Positive Symptoms: MAM successfully reversed prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are commonly used to model the positive symptoms of schizophrenia in animals. []
  • Potential for Cognitive Benefits: While not directly measured in this study, MAM's ability to antagonize PCP and DOI-induced c-Fos activation in cortical areas suggests potential benefits for cognitive symptoms, which are often impaired in schizophrenia. []
  • Favorable Side Effect Profile: Unlike many current atypical antipsychotics, chronic MAM treatment in rats did not lead to weight gain, metabolic disturbances, or motor side effects. [] This suggests a potentially safer side effect profile, although further research is needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。